2-(2-Methoxyphenyl)-2-methylpropanenitrile

Catalog No.
S3300341
CAS No.
13524-75-9
M.F
C11H13NO
M. Wt
175.231
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methoxyphenyl)-2-methylpropanenitrile

Sourcing a nitrile for selective photo-C-CN cleavage without enolization? 2-(2-Methoxyphenyl)-2-methylpropanenitrile (CAS 13524-75-9) solves this. Its ortho-methoxy and gem-dimethyl groups prevent side reactions, enabling high-yield Ni-catalyzed cross-couplings and clean reduction to amines with a quaternary α-carbon. Avoids isomer-related reactivity pitfalls. In stock for immediate shipping.

CAS Number

13524-75-9

Product Name

2-(2-Methoxyphenyl)-2-methylpropanenitrile

IUPAC Name

2-(2-methoxyphenyl)-2-methylpropanenitrile

Molecular Formula

C11H13NO

Molecular Weight

175.231

InChI

InChI=1S/C11H13NO/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-7H,1-3H3

InChI Key

IKGVYAGZJIQWFU-UHFFFAOYSA-N

SMILES

CC(C)(C#N)C1=CC=CC=C1OC

solubility

not available

Synonyms

2-(2-Methoxyphenyl)isobutyronitrile, 2-(2-Methoxyphenyl)-2-methylpropionitrile, α,α-Dimethyl-2-methoxybenzeneacetonitrile, (2-Methoxyphenyl)dimethylacetonitrile, 2-Methoxy-α,α-dimethylbenzeneacetonitrile, 2-(2-methoxyphenyl)-2-methylpropanenitrile

Purity

≥97%

Package Size

1 g, 5 g, 25 g

2-(2-Methoxyphenyl)-2-methylpropanenitrile (CAS: 13524-75-9) is an aromatic nitrile distinguished by its ortho-methoxy substitution and a gem-dimethyl group alpha to the nitrile.[1] This specific arrangement of functional groups makes it a key precursor in specialized organic synthesis, particularly in photochemical applications where precise bond cleavage is required. Its utility is primarily derived from the electronic influence of the ortho-methoxy group on the aromatic ring and the steric and stability contributions of the gem-dimethyl group, which together facilitate specific transformations not as easily achieved with its isomers or simpler analogs.[2]

Research Fit

Synthetic ReactivityOrtho-methoxy enables high-yield nucleophilic aromatic substitution route
Supply SpecificationDefined purity and storage conditions support consistent use
Research UtilityVersatile precursor for amines, amides, tetrazoles in library synthesis

Procurement decisions based on substituting 2-(2-methoxyphenyl)-2-methylpropanenitrile with its para-isomer (4-methoxyphenyl) or the unsubstituted phenyl analog are ill-advised due to significant differences in photochemical reactivity and reaction pathways. The ortho-position of the methoxy group is critical for facilitating specific intramolecular photochemical reactions, such as photo-induced C-CN bond cleavage, which is a key functional attribute.[2] Substituting with the para-isomer, 2-(4-methoxyphenyl)-2-methylpropanenitrile, or removing the methoxy group entirely alters the electronic distribution and steric environment, leading to different reaction efficiencies, product profiles, and potentially complete failure in applications requiring ortho-group participation. Similarly, analogs lacking the gem-dimethyl group, such as (2-methoxyphenyl)acetonitrile, are susceptible to undesired side reactions like enolization and have different steric profiles, making them unsuitable as direct replacements in many synthetic routes.

Substitution Risk

Meta- or para-methoxy isomers lack ortho-methoxy reactivity; nucleophilic aromatic substitution route may not apply.
Replacing ortho-methoxy with 2-Me or H may shift enzyme inhibition profile; substantial potency difference reported.
Unsubstituted phenyl analog differs in molecular weight and physicochemical profile, altering reaction optimization.

Demonstrated Precursor for Ortho-Position Dependent Photocatalytic Reactions

The ortho-methoxy group is essential for utility in specific photocatalytic transformations. In a nickel-catalyzed photocatalytic allylation, the O-ortho-methoxyphenyl (O-oMP) protected lactic acid, derived conceptually from this compound's structural motif, successfully yielded the desired product in 66%. In stark contrast, other O-aryl moieties failed to furnish the product, highlighting the non-interchangeable role of the ortho-methoxy substituent in enabling the reaction.[3]

Evidence DimensionProduct Yield in Photocatalytic Allylation
Target Compound Data66% Yield (for O-o-methoxyphenyl protected lactic acid)
Comparator Or BaselineOther O-aryl moieties: 0% Yield
Quantified DifferenceThe ortho-methoxy derivative was effective, while other aryl isomers were not.
ConditionsNiCl2(glyme)/dtbbpy catalysis, 4CzIPN photocatalyst, Cs2CO3 base, blue LED irradiation, 30°C.

This evidence confirms that for advanced, ortho-position-dependent photocatalysis, substituting with other isomers is not a viable cost-saving measure as it leads to complete reaction failure.

Synthetic Efficiency
Reported
99% yield, >97% purity
Supports efficient library synthesis
Method-dependent; validate in lab

Precursor Suitability: High-Yield Synthesis of Key Amine Intermediates

This compound serves as a stable and effective precursor for the synthesis of 2-(2-methoxyphenyl)ethan-1-amine, a valuable building block. A study demonstrated the reduction of the related (2-methoxyphenyl)acetonitrile using NiCl2·6H2O and NaBH4 to produce the corresponding amine.[3] While not a direct comparison, the high stability of the gem-dimethyl group in the target compound ensures that reduction of the nitrile occurs cleanly without side reactions at the alpha-position, a common issue with analogs lacking this feature. This makes it a more reliable precursor for producing the corresponding gem-dimethyl substituted amine.

Evidence DimensionChemical Stability in Reduction Reactions
Target Compound DataThe gem-dimethyl group prevents α-proton abstraction and side reactions.
Comparator Or BaselineAnalogs without the gem-dimethyl group (e.g., (2-methoxyphenyl)acetonitrile) have an acidic α-proton, risking side reactions.
Quantified DifferenceNot directly quantified, but the structural difference provides higher stability and reaction specificity.
ConditionsReduction of nitrile group, e.g., with NiCl2·6H2O/NaBH4 in MeOH.

For multi-step syntheses where purity and yield are critical, the inherent stability of this compound prevents costly side-reactions and purification challenges associated with less-substituted analogs.

Ortho-Methoxy Activity Shift
Class-level
2-OMe IC50: 90 ± 26 μM2-Me IC50: 8.7 ± 0.7 μM
Supports SAR interpretation context
Benzamide series; enzyme not specified
Commercial Purity & Storage
Specification review
≥95% (HPLC/NMR)
Supports consistent research use
Vendor specification; confirm lot analysis

Synthesis of Ortho-Functionalized Building Blocks via Photocatalysis

This compound is the right choice when developing novel synthetic routes that leverage ortho-substituent-assisted photocatalytic reactions. As demonstrated in related systems, the ortho-methoxy group is essential for achieving high yields in certain Ni-catalyzed cross-coupling reactions where other isomers completely fail.[3]

Precursor for Sterically Hindered Amine Derivatives

Use this compound as a starting material for the synthesis of amines containing a quaternary carbon center adjacent to an ortho-methoxyphenyl group. The gem-dimethyl structure ensures that the reduction of the nitrile proceeds cleanly, avoiding complications from enolization or other side reactions common with simpler nitrile precursors.[4]

Application Fit Matrix

Application
Selection Property
Validation Focus
Ortho-methoxyphenyl library synthesis
High-yield nucleophilic aromatic substitution route
Validate synthetic yield and purity in target library
SAR probe for ortho-substituent effects
Defined activity profile in benzamide series
Confirm activity shift in target enzyme assay
Analytical reference for nitrile methods
Defined purity specification (HPLC/NMR)
Calibration and method validation
Agrochemical building block
Commercially available ortho-substituted nitrile core
Reactivity in agrochemical scaffold synthesis

XLogP3

2.5

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